2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile
Description
2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile is an acrylonitrile derivative characterized by a conjugated π-system formed by a 4-chlorophenyl group, a naphthalene moiety, and a nitrile functional group. The presence of electron-withdrawing (nitrile) and electron-donating (naphthalene, chlorophenyl) groups facilitates intramolecular charge transfer (ICT), a key feature influencing its photophysical behavior .
Synthesis typically involves Knoevenagel condensation between 4-chlorobenzaldehyde derivatives and naphthalen-1-yl-acetonitrile under basic conditions, yielding the desired product with (Z)- or (E)-stereochemistry depending on reaction conditions . Structural characterization employs NMR, HR-MS, and X-ray crystallography, while photophysical analysis includes UV-vis absorption, fluorescence spectroscopy, and DFT calculations .
Properties
Molecular Formula |
C19H12ClN |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-naphthalen-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C19H12ClN/c20-18-10-8-14(9-11-18)17(13-21)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-12H/b17-12- |
InChI Key |
FVYQZSOKZIVXHI-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Sodium Hydroxide-Mediated Condensation in Ethanol
A widely implemented protocol involves the reaction of 2-(4-chlorophenyl)acetonitrile with 1-naphthaldehyde in ethanol under basic conditions. As detailed in Supporting Information from the Royal Society of Chemistry, the procedure is as follows:
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Reagents :
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2-(4-Chlorophenyl)acetonitrile (6.15 mmol, 0.93 g)
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1-Naphthaldehyde (5.12 mmol, 0.8 g)
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Sodium hydroxide (3.4 mmol, 0.14 g)
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Ethanol (absolute, 30 mL)
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Procedure :
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Sodium hydroxide is dissolved in ethanol within a 100 mL round-bottom flask.
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1-Naphthaldehyde is added to the solution, followed by dropwise addition of 2-(4-chlorophenyl)acetonitrile in ethanol.
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The mixture is stirred at room temperature for 4 hours, after which it is quenched with water (200 mL).
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The crude product is collected via filtration, dissolved in dichloromethane, and reprecipitated using petroleum ether (dichloromethane:petroleum ether = 1:4 v/v).
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Yield and Characterization :
This method prioritizes simplicity and reproducibility, with reprecipitation ensuring high purity. The Z-configuration of the double bond is inferred from the singlet at δ 8.79 ppm in the 1H NMR spectrum, corresponding to the olefinic proton.
Comparative Analysis of Synthetic Methods
The following table summarizes key parameters for the two primary methods:
Both methods favor the thermodynamically stable Z-isomer due to steric hindrance between the naphthalene and chlorophenyl groups. The NaOH-mediated method offers marginally higher yields, likely due to enhanced solubility of intermediates in ethanol.
Purification and Characterization Techniques
Reprecipitation Strategy
The reprecipitation method described in involves dissolving the crude product in dichloromethane and adding petroleum ether to induce crystallization. This step removes unreacted starting materials and sodium salts, yielding a purity >95% as confirmed by NMR.
Spectroscopic Validation
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1H NMR : The olefinic proton (H-C=C-CN) appears as a singlet between δ 8.7–8.8 ppm, with no coupling indicative of a trans configuration. Aromatic protons from the naphthalene and chlorophenyl groups resonate between δ 7.5–8.2 ppm.
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13C NMR : The nitrile carbon appears at δ ~117 ppm, while the quaternary carbons adjacent to the double bond resonate at δ ~140 ppm.
Challenges and Optimization Opportunities
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Stereochemical Control : While Z-isomer dominance is consistent, trace E-isomers may form under prolonged heating. Polar solvents like DMF could improve selectivity but may complicate purification.
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Scale-Up Limitations : Reprecipitation becomes inefficient at industrial scales. Column chromatography (PE/EtOAc = 100:1) is a viable alternative, though it increases cost .
Chemical Reactions Analysis
2.1. Reaction Conditions and Yields
2.2. Spectroscopic Analysis
Infrared (IR) Spectroscopy :
-
Key peaks :
Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Proton NMR (¹H NMR) :
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Carbon NMR (¹³C NMR) :
Stereochemical Analysis
The compound adopts the Z-configuration at the C10–C11 double bond, as confirmed by:
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NMR data : The vinylic proton appears as a doublet with coupling constants indicative of cis geometry .
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TLC analysis : Single stereoisomer observed in chromatographic separation .
Structural Confirmation
The structure was validated using:
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Elemental analysis : Matches theoretical carbon, hydrogen, and nitrogen content .
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Mass spectrometry : Molecular ion peak consistent with the molecular formula C₁₉H₁₂ClN .
Key Findings from Research
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Synthetic efficiency : The Knoevenagel condensation is favored for its simplicity and scalability, though yields vary with reaction conditions .
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Spectroscopic trends : The presence of electron-withdrawing groups (e.g., chlorine) shifts IR peaks and affects NMR chemical shifts .
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Stereoselectivity : The reaction selectively forms the Z-isomer, likely due to steric and electronic factors favoring the cis arrangement .
For further details, consult the experimental sections in the cited sources .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential as an active pharmaceutical ingredient (API) due to its biological activities. Research indicates that derivatives of 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile possess significant cytotoxic properties against various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated promising anticancer activity, suggesting that the acrylonitrile moiety may play a crucial role in enhancing biological efficacy .
Case Study: Anticancer Activity
A recent study synthesized several derivatives of acrylonitrile compounds, including 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile, which were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the structure could enhance potency and selectivity towards cancer cells, paving the way for further development as anticancer agents .
Agricultural Chemistry
The compound has also been explored for its potential use in agrochemicals. Its structural characteristics allow it to function as a fungicide or herbicide. Research into phototransformation pathways of similar compounds has shown that chlorinated phenyl groups can enhance the environmental stability and efficacy of agrochemical formulations .
Case Study: Fungicidal Properties
In studies focused on related acrylonitrile compounds, researchers found that these substances exhibited effective fungicidal activity against various plant pathogens. This suggests that 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile could be optimized for agricultural applications, particularly in developing new protective agents for crops .
Material Science
In materials science, acrylonitrile compounds are noted for their ability to form polymers with desirable mechanical properties. The incorporation of 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile into polymer matrices can lead to enhanced thermal stability and mechanical strength.
Case Study: Polymer Composites
Research has demonstrated that blending this compound with other polymerizable monomers results in composites with improved thermal and mechanical properties. These materials are suitable for applications in coatings, adhesives, and structural components .
Data Tables
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
Key structural analogues and their properties are summarized below:
Key Observations :
- Steric and Electronic Effects: The substitution of naphthalene with anthracene (ANCN) enhances π-conjugation, red-shifting absorption/emission spectra .
- Melting Points : Compounds with rigid heterocycles (e.g., benzothiazole in 3d) exhibit higher melting points due to stronger intermolecular interactions .
Spectroscopic and Photophysical Properties
Key Observations :
- ICT Behavior : ANCN and 2-(4-chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile exhibit intramolecular charge transfer, evidenced by dual absorption bands and solvent-dependent emission .
- Emission Profiles : ANCN shows three emission bands (400, 431, and 510–600 nm), attributed to π-π* transitions and ICT, while the chlorophenyl-naphthalene analogue displays broader emission due to molecular aggregation in the solid state .
Computational Insights (DFT Analysis)
- HOMO-LUMO Gaps : ANCN has a calculated energy gap (Eg) of 3.18 eV, while chlorophenyl-naphthalene derivatives exhibit slightly wider gaps (~3.3 eV), correlating with their optical absorption onsets .
- Charge Transfer : DFT confirms ICT in ANCN, with HOMO localized on anthracene and LUMO on the nitrile group. In contrast, CPCPFA shows delocalized frontier orbitals, favoring charge separation in solar cells .
Biological Activity
2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, characterized by the presence of a chlorophenyl group and a naphthalene moiety, suggests various mechanisms of action that may contribute to its efficacy against different types of cancer and microbial infections.
Synthesis
The compound can be synthesized through a reaction between 2-(4-chlorophenyl)acetonitrile and naphthaldehyde. The synthesis typically involves purification steps such as reprecipitation from dichloromethane to yield a light yellow solid with a melting point of approximately 182–185 °C .
The biological activity of 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The acrylonitrile group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
- Receptor Modulation : The naphthylamine moiety may interact with cellular receptors, influencing signal transduction pathways .
Antitumor Activity
Recent studies have indicated that derivatives of acrylonitriles exhibit significant antitumor properties. For instance, compounds similar to 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile have shown notable growth inhibition against various cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | Type of Cancer |
|---|---|---|---|
| HL-60 (Leukemia) | 0.0244 | 0.0866 | Hematological |
| NCI-H522 (Lung) | 5.06 | 0.938 | Non-small cell lung |
| COLO 205 (Colon) | 7.91 | - | Colorectal |
| MDA-MB-468 (Breast) | - | - | Breast |
These findings suggest that the compound has a potent effect on tumor cell proliferation, with GI50 values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial activity against various pathogens. For example, derivatives containing the acrylonitrile moiety have been evaluated for their minimum inhibitory concentration (MIC) against Gram-positive bacteria:
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Compound 2i (3-chlorophenyl) | 8–16 | - |
| Compound 2j (4-chlorophenyl) | 128–256 | - |
These results demonstrate that structural modifications can significantly impact antimicrobial efficacy, highlighting the importance of the chlorophenyl substituent in enhancing activity .
Case Studies
Several case studies have explored the biological activity of acrylonitrile derivatives:
- Anticancer Studies : A series of acrylonitrile derivatives were tested across multiple cancer cell lines, revealing that those with specific substitutions exhibited enhanced growth inhibition. Notably, compounds with methoxy or dimethylamino groups showed superior activity compared to others .
- Antimicrobial Evaluation : In vitro studies indicated that certain derivatives effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections caused by these pathogens .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile to improve yield and purity?
Answer: The synthesis of acrylonitrile derivatives typically employs condensation reactions between aromatic aldehydes and nitrile-containing precursors. For example, Knoevenagel condensation under basic conditions (e.g., piperidine or ammonium acetate in ethanol) is a common approach . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification steps.
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) can improve regioselectivity.
- Temperature control : Reactions are often conducted at reflux (80–100°C) to ensure completion .
Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the pure product. Yield improvements (>70%) are achievable by iterative recrystallization from ethanol .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
Q. How does the solubility profile of this compound influence experimental design in organic synthesis?
Answer: The compound’s limited solubility in water necessitates polar aprotic solvents (e.g., DMSO, DMF) for reaction media. For crystallization, mixed solvents (ethanol/chloroform) are optimal. Solubility data can guide solvent selection for:
- Kinetic studies : Use DMSO to maintain homogeneity during reaction monitoring.
- Crystallization : Ethanol achieves slow nucleation, yielding high-quality crystals for SCXRD .
Advanced Research Questions
Q. How should researchers address contradictions in reported crystallographic data for acrylonitrile derivatives?
Answer: Discrepancies in bond lengths or torsion angles (e.g., variations in C–Cl bond lengths between studies) may arise from:
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d,p) and functionals (B3LYP) model π-conjugation effects .
- Molecular Electrostatic Potential (MEP) maps : Identify electrophilic/nucleophilic sites for functionalization .
- TD-DFT : Simulate UV-Vis spectra (λmax ~300 nm for naphthalene moieties) to validate experimental data .
Q. How can researchers elucidate the mechanism of biological activity in acrylonitrile derivatives?
Answer:
- Molecular docking : Screen against protein targets (e.g., cytochrome P450) to identify binding modes.
- In vitro assays : Use MTT or fluorescence-based assays to correlate structural features (e.g., chloro-substituent position) with cytotoxicity .
- SAR studies : Modify substituents (e.g., methoxy vs. methylthio groups) to assess bioactivity trends .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
Answer:
- Vibrational frequency scaling : Apply scaling factors (0.961–0.985) to DFT-calculated IR frequencies for better agreement .
- Solvent effects in simulations : Include PCM (Polarizable Continuum Model) to mimic experimental solvent environments .
- Dynamic effects : Use molecular dynamics (MD) to account for conformational flexibility in NMR chemical shift predictions .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact the compound’s supramolecular architecture?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
